![molecular formula C11H17N3O5 B174835 5-(叔丁氧羰基氨基甲基)-[1,3,4]噁二唑-2-羧酸乙酯 CAS No. 164029-51-0](/img/structure/B174835.png)
5-(叔丁氧羰基氨基甲基)-[1,3,4]噁二唑-2-羧酸乙酯
描述
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing three heteroatoms (one oxygen and two nitrogen atoms). The presence of the tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester functionality makes it a versatile intermediate in organic synthesis.
科学研究应用
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate has several applications in scientific research:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
-
Industry: : It can be used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. For instance, the reaction between ethyl hydrazinecarboxylate and an acyl chloride can yield the oxadiazole ring.
-
Introduction of the Boc-Protected Aminomethyl Group: : The aminomethyl group can be introduced via a nucleophilic substitution reaction. The Boc-protected amine is reacted with a suitable halomethyl oxadiazole intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate can undergo various chemical reactions, including:
-
Hydrolysis: : The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, respectively.
-
Substitution Reactions: : The oxadiazole ring can participate in nucleophilic substitution reactions, where the Boc-protected aminomethyl group can be replaced by other nucleophiles.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis Products: Ethyl 5-aminomethyl-[1,3,4]oxadiazole-2-carboxylate and tert-butyloxycarbonyl-protected amine.
Substitution Products: Various substituted oxadiazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate depends on its specific application. Generally, the compound can interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
-
Ethyl 5-(aminomethyl)-[1,3,4]oxadiazole-2-carboxylate: : Lacks the Boc protecting group, making it more reactive but less stable.
-
Methyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate: : Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
-
5-(tert-Butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylic acid: : The free carboxylic acid form, which can be more reactive in certain chemical reactions.
The uniqueness of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate lies in its combination of the Boc-protected aminomethyl group and the ethyl ester functionality, providing a balance of stability and reactivity that is useful in various synthetic and research applications.
属性
IUPAC Name |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKZLODEPRJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

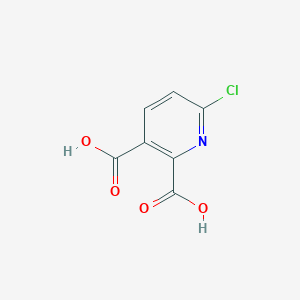
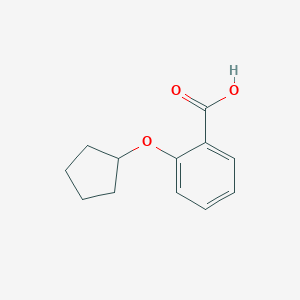
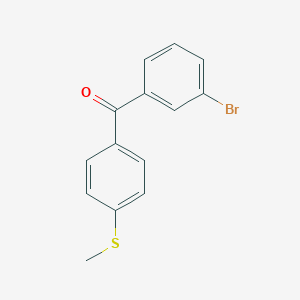
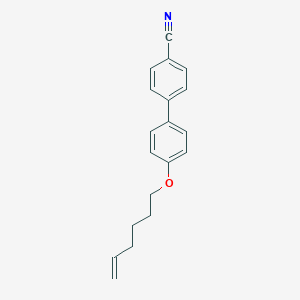
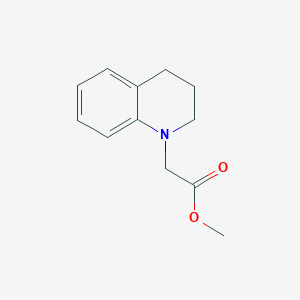
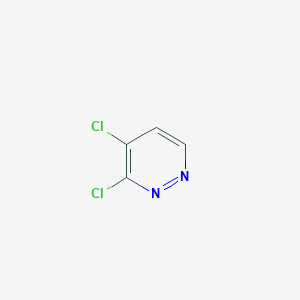
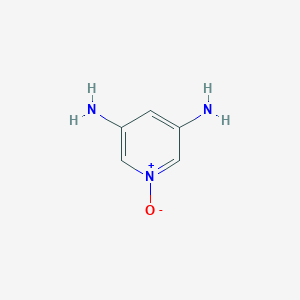
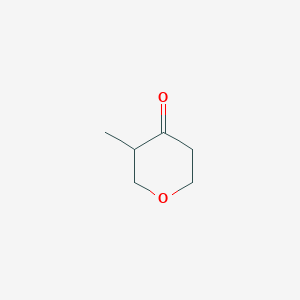
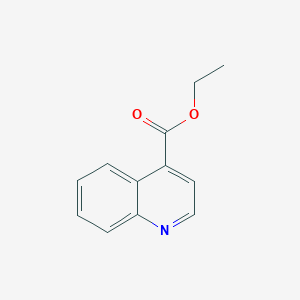
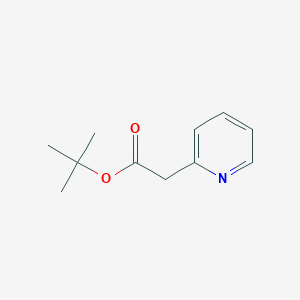
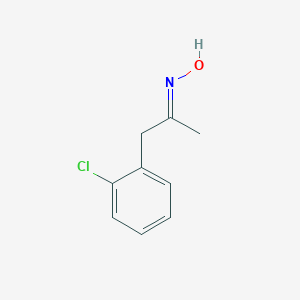
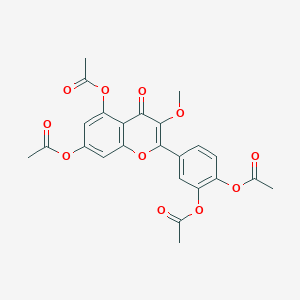
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
